

Spectroscopic Profile of 4,5-Difluoro-2-methoxybenzaldehyde: A Comparative Analysis

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Compound of Interest

Compound Name:	4,5-Difluoro-2-methoxybenzaldehyde
Cat. No.:	B136473

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For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of novel compounds is paramount. This guide provides a detailed spectroscopic analysis of **4,5-Difluoro-2-methoxybenzaldehyde**, a key intermediate in the synthesis of various pharmaceutical agents. Through a comparative approach with structurally related benzaldehyde derivatives, this document offers a comprehensive validation of its chemical identity and purity, supported by experimental data and established spectroscopic principles.

This guide presents a summary of expected spectroscopic data for **4,5-Difluoro-2-methoxybenzaldehyde** based on the analysis of similar compounds, alongside a collection of reported data for several benzaldehyde analogs. Detailed experimental protocols are provided to facilitate the replication and validation of these findings in a laboratory setting.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of **4,5-Difluoro-2-methoxybenzaldehyde** (predicted) and a selection of commercially available, structurally related benzaldehyde derivatives. This comparative data is crucial for identifying the compound and for understanding the influence of substituent groups on the spectroscopic properties of the benzaldehyde core.

Table 1: ^1H NMR Spectroscopic Data (Predicted vs. Reported)

Compound	Aldehyde Proton (CHO, δ ppm)	Aromatic Protons (δ ppm)	Methoxy Protons (OCH ₃ , δ ppm)	Solvent
4,5-Difluoro-2-methoxybenzaldehyde (Predicted)	~10.3	~7.5 (d), ~7.2 (d)	~3.9 (s)	CDCl ₃
2-Methoxybenzaldehyde	10.4	7.85 (dd), 7.55 (td), 7.10 (t), 7.00 (d)	3.90 (s)	CDCl ₃
3-Methoxybenzaldehyde	9.98 (s)	7.51 (d), 7.41 (s), 7.30-7.25 (m)	3.82 (s)	DMSO-d ₆ [1]
4-Methoxybenzaldehyde	9.87 (s)	7.84 (d), 6.98 (d)	3.86 (s)	CDCl ₃ [2]
4-Fluorobenzaldehyde	9.97 (s)	7.98-7.85 (m), 7.26-7.16 (m)	-	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Reported)

Compound	Carbonyl Carbon (C=O, δ ppm)	Aromatic Carbons (δ ppm)	Methoxy Carbon (OCH ₃ , δ ppm)	Solvent
4,5-Difluoro-2-methoxybenzaldehyde (Predicted)		~160-110 (multiple, with C-F coupling)	~56	CDCl ₃
2-Methoxybenzaldehyde	189.0	161.5, 136.4, 127.7, 124.1, 120.5, 112.6	55.8	DMSO-d ₆ [1]
3-Methoxybenzaldehyde	193.0	159.8, 137.6, 130.3, 122.5, 121.0, 112.9	55.4	DMSO-d ₆ [1]
4-Methoxybenzaldehyde	191.3	164.2, 131.8, 129.7, 114.5	55.7	DMSO-d ₆ [1]
4-Fluorobenzaldehyde	190.5	166.5 (d, J=256.7 Hz), 132.8 (d, J=9.5 Hz), 132.2 (d, J=9.7 Hz), 116.4 (d, J=22.3 Hz)	-	CDCl ₃

Table 3: ¹⁹F NMR Spectroscopic Data (Predicted)

Compound	Chemical Shift (δ ppm, relative to CFCl ₃)	Expected Multiplicity & Coupling	Solvent
4,5-Difluoro-2-methoxybenzaldehyde (Predicted)	-130 to -150	Doublets (due to F-F and F-H coupling)	CDCl ₃

Table 4: Infrared (IR) Spectroscopic Data (Predicted vs. Reported Key Absorptions)

Compound	C=O Stretch (cm ⁻¹)	Aromatic C=C Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)	C-H (aldehyde) Stretch (cm ⁻¹)
4,5-Difluoro-2-methoxybenzaldehyde (Predicted)	~1690-1705	~1600, ~1500	~1270, ~1030	~2850, ~2750
Benzaldehyde	~1700	~1600, ~1580, ~1450	-	~2820, ~2720[3]
4-Methoxybenzaldehyde	1686	~1600, ~1580	~1250	Not specified[4]
2-Hydroxybenzaldehyde	1650	~1600, ~1580	~1280	Not specified

Table 5: Mass Spectrometry (MS) Data (Predicted vs. Reported)

Compound	Molecular Ion (M ⁺) [m/z]	Key Fragment Ions [m/z] and Interpretation
4,5-Difluoro-2-methoxybenzaldehyde	172.03	Predicted: 171 (M-H) ⁺ , 143 (M-CHO) ⁺ , 115 (M-CHO-CO) ⁺
2-Methoxybenzaldehyde	136.15	135 (M-H) ⁺ , 107 (M-CHO) ⁺ , 92, 77[5]
4-Methoxybenzaldehyde	136.15	135 (M-H) ⁺ , 107 (M-CHO) ⁺ , 92, 77[6]
4-Fluorobenzaldehyde	124.11	123 (M-H) ⁺ , 95 (M-CHO) ⁺ , 75

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **4,5-Difluoro-2-methoxybenzaldehyde** and its analogs. Instrument parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- ^{19}F NMR Spectroscopy: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A proton-decoupled sequence is often used to simplify the spectrum. Chemical shifts are typically referenced to an external standard such as CFCl_3 (0 ppm). The spectral width should be sufficient to cover the expected range for aromatic fluorine atoms.^[7]

Infrared (IR) Spectroscopy

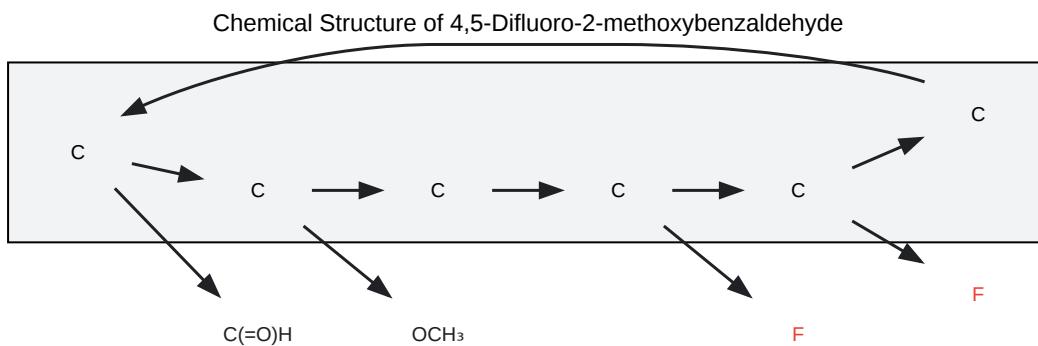
- Sample Preparation:
 - Liquid Samples: A thin film of the liquid can be placed between two NaCl or KBr plates.
 - Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared.
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For volatile compounds like benzaldehydes, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed.
 - GC Conditions (Typical): Use a non-polar capillary column (e.g., DB-5). Set the injector temperature to 250°C. A temperature program for the oven could be: initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
- Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and obtaining a characteristic mass spectrum.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound and its expected fragments (e.g., m/z 40-300). The presence of halogen isotopes (e.g., ^{35}Cl and ^{37}Cl , ^{79}Br and ^{81}Br) will result in characteristic isotopic patterns for ions containing these atoms.^[8]

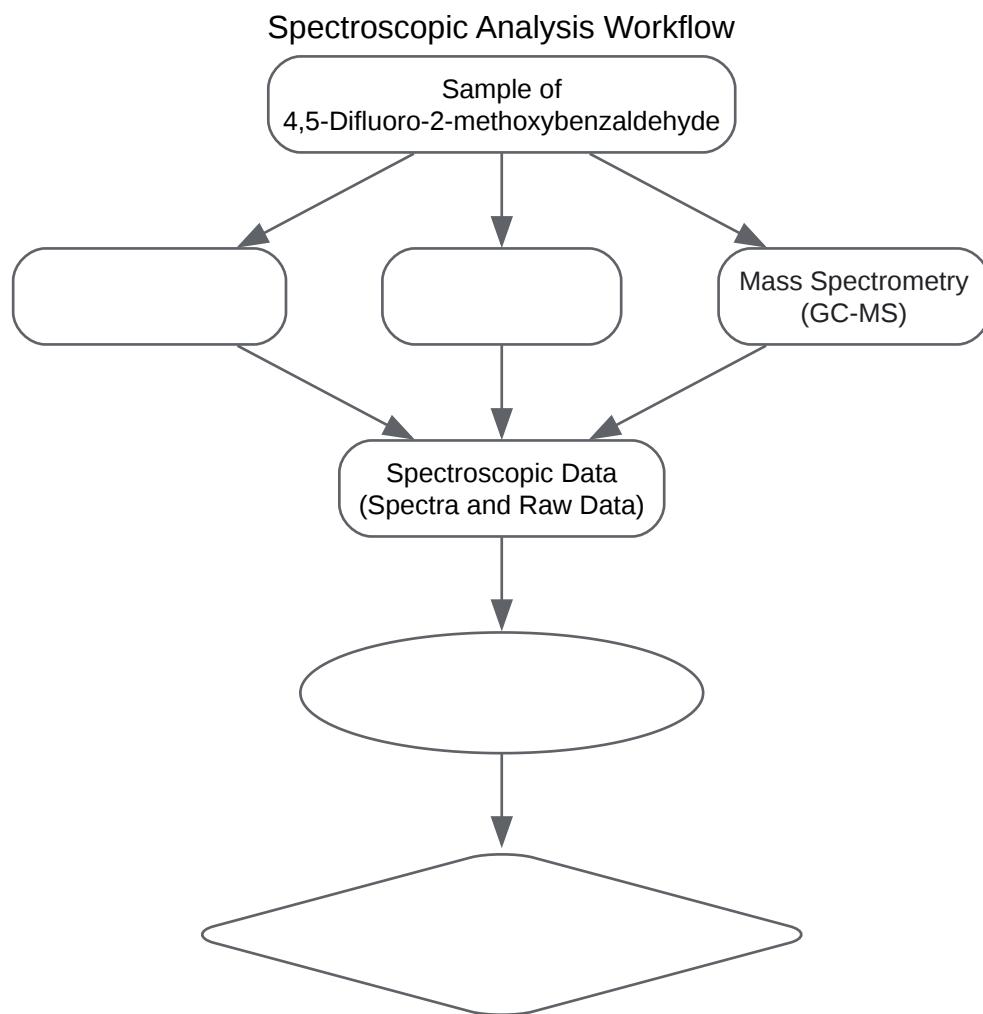
Visualizations

The following diagrams illustrate the chemical structure of **4,5-Difluoro-2-methoxybenzaldehyde** and a generalized workflow for its spectroscopic analysis.



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Caption: Structure of **4,5-Difluoro-2-methoxybenzaldehyde**.



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Caption: A generalized workflow for the spectroscopic analysis and validation.

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- To cite this document: BenchChem. [Spectroscopic Profile of 4,5-Difluoro-2-methoxybenzaldehyde: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b136473#spectroscopic-analysis-and-validation-of-4-5-difluoro-2-methoxybenzaldehyde>]

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